molecular formula C8H9ClN2O B147830 Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- CAS No. 131052-61-4

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-

Cat. No.: B147830
CAS No.: 131052-61-4
M. Wt: 184.62 g/mol
InChI Key: VBWQJPVIFFILMQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- typically involves the reaction of 2-chloropyridine-4-methanol with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of 2-3 hours .

Industrial Production Methods

Industrial production of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]- is unique due to its specific combination of a chloropyridine ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

131052-61-4

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

N-[(2-chloropyridin-4-yl)methyl]acetamide

InChI

InChI=1S/C8H9ClN2O/c1-6(12)11-5-7-2-3-10-8(9)4-7/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VBWQJPVIFFILMQ-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CC(=NC=C1)Cl

Canonical SMILES

CC(=O)NCC1=CC(=NC=C1)Cl

Synonyms

Acetamide, N-[(2-chloro-4-pyridinyl)methyl]-

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-4-cyanopyridine (1.9 g), platinum dioxide (0.3 g), acetic anhydride (50 ml) and acetic acid (50 ml) was stirred under an atmosphere of hydrogen for 2 hours. The mixture was filtered and the filtrate was evaporated. The residue was partitioned between chloroform and dilute aqueous sodium bicarbonate solution. The organic phase was dried (MgSO4) and evaporated to give N-(2-chloropyrid-4-ylmethyl)acetamide (1.5 g), as an oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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